![molecular formula C13H17ClN2O3S B2586016 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1171704-01-0](/img/structure/B2586016.png)
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Starting materials, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid, undergo specific transformations to yield the desired product. Researchers have explored various synthetic routes, including Diels-Alder reactions and Michael additions, to access asymmetrically substituted derivatives .
Chemical Reactions Analysis
This compound’s reactivity stems from its indole-like scaffold. Electrophilic substitutions occur readily due to the π-electron delocalization within the indole nucleus. Researchers have explored its potential as a precursor for various bioactive derivatives .
Scientific Research Applications
Synthesis of Novel Compounds
Research on sulfur-containing heterocycles has shown that derivatives of "4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" serve as key intermediates in the synthesis of a variety of novel compounds. These include spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones, characterized by their unique structural and potentially useful physical and chemical properties (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Advanced Catalysis
A novel nanosized N-sulfonated Brönsted acidic catalyst has been developed, showcasing the utility of sulfur-containing spirolactones in promoting efficient synthesis processes. This catalyst demonstrates excellent performance in the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, highlighting a significant advancement in green chemistry and catalysis techniques (Goli-Jolodar, Shirini, & Seddighi, 2016).
Material Science and Engineering
In the realm of material science, research has explored the electronic transport mechanism in thin films of some new poly(azomethine sulfone)s, prepared by the reaction of bis(4-chlorophenyl)sulfone with bisphenols. These studies contribute to understanding the semiconducting properties of such materials, potentially paving the way for their application in electronic devices (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Antimicrobial and Detoxification
Another significant area of application involves the development of N-halamine-coated cotton for antimicrobial and detoxification applications. This innovation leverages the chemical structure of "4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" derivatives to create materials capable of neutralizing harmful microorganisms and detoxifying chemical agents, showcasing the compound's potential in healthcare and environmental protection (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Future Directions
- Bruker. SAINT v8.37A. Bruker AXS Inc, Madison, WI, USA (2015)
- Sheldrick, G. M.: Crystal structure refinement with SHELXL. Acta Crystallogr. C71 (2015) 3–8
- Lv, H.; Mo, J.; Fang, X.; Chi, Y. R.: Formal Diels-Alder reactions of chalcones and formylcyclopropanes catalyzed by chiral N-heterocyclic carbenes. Org. Lett. 13 (2011) 5366–5369
- Huang, X.; Liu, M.; Jasinski, J. P.; Peng, B.; Zhang, W.: Recyclable organocatalysts for a one-pot asymmetric synthesis of 2-fluorocyclohexanols bearing six contiguous stereocenters. Adv. Synth. Catal. 359 (2017) 1919–1926
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-11-1-3-12(4-2-11)20(17,18)16-9-10-19-13(16)5-7-15-8-6-13/h1-4,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQELSTMJRMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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